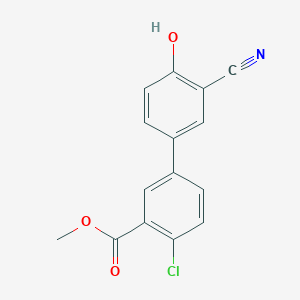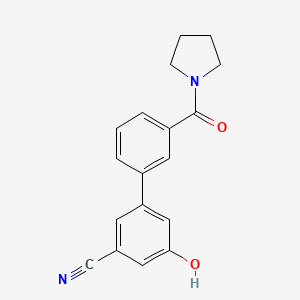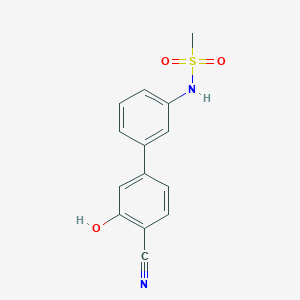
2-Cyano-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, also known as 2-Cyano-4-(3-pyrrolidinylcarbonylphenyl)phenol, is a white solid compound with a molecular weight of 265.29 g/mol and a melting point of 81-83 °C. It is a member of the phenol family, and is a compound used in a variety of scientific research applications. It is a synthetic compound, produced through a multi-step synthesis process.
Applications De Recherche Scientifique
2-Cyano-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%(3-pyrrolidinylcarbonylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used as a reagent for the synthesis of organic compounds, such as 2-cyano-4-(3-pyrrolidinylcarbonylphenyl)benzene, which is used in the synthesis of a wide variety of pharmaceuticals. It is also used as a catalyst in the synthesis of other organic compounds, such as indolizines and indoles.
Mécanisme D'action
2-Cyano-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%(3-pyrrolidinylcarbonylphenyl)phenol, 95% is a catalyst that facilitates the synthesis of organic compounds by increasing the rate of chemical reactions. It is believed to act as a nucleophile, which is a molecule that donates electrons to form a covalent bond with another molecule. This reaction is known as a nucleophilic substitution, and is the basis for the synthesis of organic compounds.
Biochemical and Physiological Effects
2-Cyano-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%(3-pyrrolidinylcarbonylphenyl)phenol, 95% is not known to have any direct biochemical or physiological effects. As it is a synthetic compound, it is not known to be present in any living organism and therefore does not interact with any biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Cyano-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%(3-pyrrolidinylcarbonylphenyl)phenol, 95% in laboratory experiments has several advantages. It is a highly pure compound, with a purity of 95%, which is ideal for use in research experiments. It is also a relatively inexpensive compound, making it accessible to many researchers. The use of 2-Cyano-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%(3-pyrrolidinylcarbonylphenyl)phenol, 95% in laboratory experiments also has some limitations. It is a highly reactive compound, and must be handled with care to ensure safety. It is also a relatively unstable compound, and must be stored and handled properly to prevent degradation.
Orientations Futures
There are several potential future directions for the use of 2-Cyano-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%(3-pyrrolidinylcarbonylphenyl)phenol, 95%. One potential direction is the use of the compound in the synthesis of other organic compounds, such as indolizines and indoles. Another potential direction is the use of the compound in the synthesis of pharmaceuticals and other drugs. Additionally, the compound could be used in the synthesis of new materials, such as polymers and nanomaterials. Finally, the compound could be used in the development of new catalysts for chemical reactions, such as the synthesis of organic compounds.
Méthodes De Synthèse
2-Cyano-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%(3-pyrrolidinylcarbonylphenyl)phenol, 95% is synthesized through a multi-step process that begins with the condensation of 3-pyrrolidinylcarbonylphenylmagnesium bromide and 2-cyanoacetophenone. This is followed by a series of reactions, including a nucleophilic substitution, an aldol condensation, and a hydrolysis reaction. The final step is a chromatographic purification process to obtain the 95% pure product.
Propriétés
IUPAC Name |
2-hydroxy-5-[3-(pyrrolidine-1-carbonyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-12-16-11-14(6-7-17(16)21)13-4-3-5-15(10-13)18(22)20-8-1-2-9-20/h3-7,10-11,21H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMLDWIFFLUKRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684991 |
Source


|
| Record name | 4-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(3-pyrrolidinylcarbonylphenyl)phenol | |
CAS RN |
1261890-12-3 |
Source


|
| Record name | 4-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377127.png)

![3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377129.png)

![2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377158.png)
![3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377164.png)







